N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
CAS No.: 1448129-36-9
Cat. No.: VC6141665
Molecular Formula: C19H16N4O2
Molecular Weight: 332.363
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448129-36-9 |
---|---|
Molecular Formula | C19H16N4O2 |
Molecular Weight | 332.363 |
IUPAC Name | N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C19H16N4O2/c24-19(18-13-15-3-1-2-4-17(15)25-18)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,24) |
Standard InChI Key | GGFQBBBPRPXJKM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule comprises three distinct subunits:
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Benzofuran-2-carboxamide: A bicyclic aromatic system with a fused benzene and furan ring, functionalized with a carboxamide group at position 2.
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Pyridin-4-yl-substituted pyrazole: A 1H-pyrazole ring bearing a pyridin-4-yl group at position 3.
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Ethyl linker: A two-carbon chain connecting the benzofuran carboxamide to the pyrazole nitrogen.
The pyridine nitrogen at position 4 may participate in hydrogen bonding or π-π stacking, while the pyrazole’s NH group could enhance solubility or target binding .
Predicted Physicochemical Properties
Using computational tools like Molinspiration or SwissADME, the following properties are hypothesized:
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₇N₅O₂ |
Molecular Weight | 367.39 g/mol |
LogP (Lipophilicity) | ~2.1 (moderate permeability) |
Hydrogen Bond Donors | 2 (pyrazole NH, carboxamide NH) |
Hydrogen Bond Acceptors | 5 (pyridine N, furan O, amide O) |
Rotatable Bonds | 5 |
These values suggest moderate bioavailability but potential challenges in crossing the blood-brain barrier due to polarity from the pyridine and amide groups.
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
A plausible route involves:
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Benzofuran-2-carboxylic acid activation to the acyl chloride using thionyl chloride.
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Coupling with ethylenediamine to form N-(2-aminoethyl)benzofuran-2-carboxamide.
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Pyrazole ring formation via cyclocondensation of the amine with a pyridinyl-substituted diketone or hydrazine derivative.
Stepwise Procedure
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Synthesis of benzofuran-2-carbonyl chloride:
Benzofuran-2-carboxylic acid reacts with SOCl₂ at 70°C for 4 hours. -
Amide formation:
The acyl chloride is treated with ethylenediamine in dichloromethane with triethylamine as a base. -
Pyrazole cyclization:
The intermediate amine reacts with 3-(pyridin-4-yl)-1H-pyrazole-1-carbaldehyde under acidic conditions.
Theoretical Pharmacological Applications
Antimicrobial Activity
Benzofuran derivatives exhibit broad-spectrum antimicrobial effects by disrupting microbial cell membranes or inhibiting DNA gyrase . Pyrazole-pyridine hybrids, such as those in , show enhanced antifungal activity against Candida albicans (MIC ≤25 µg/mL). The title compound may target fungal lanosterol 14α-demethylase, akin to triazole antifungals .
Anti-Inflammatory Effects
Benzofuran carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The ethyl linker may facilitate interaction with the arachidonic acid binding pocket.
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